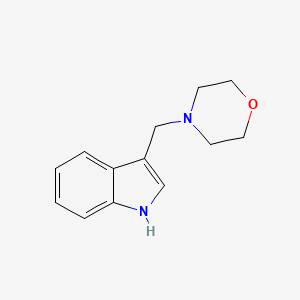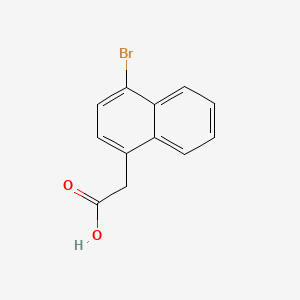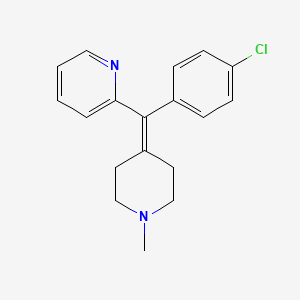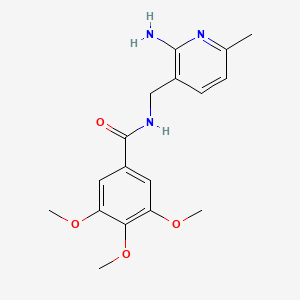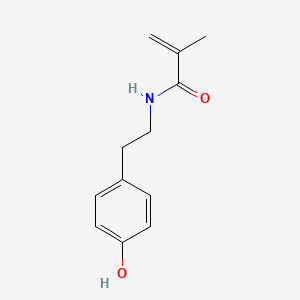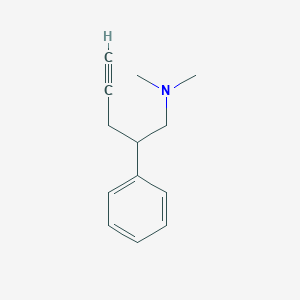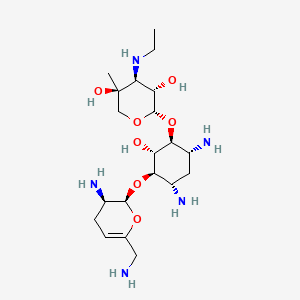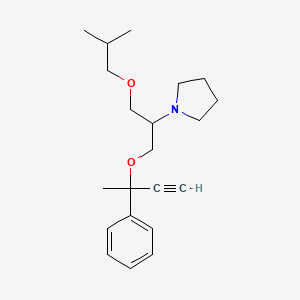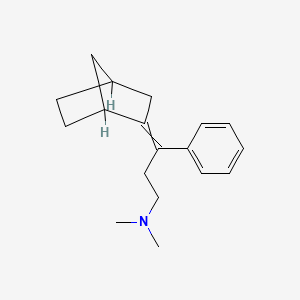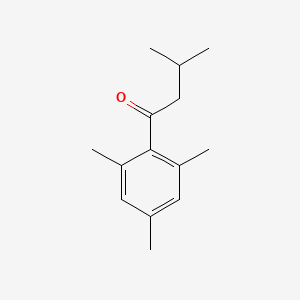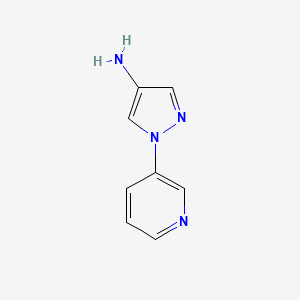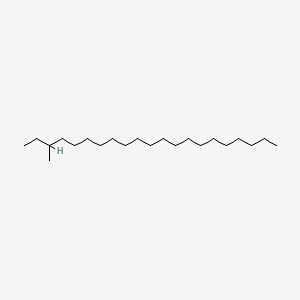
3-Methylheneicosane
Übersicht
Beschreibung
3-Methylheneicosane is a chemical compound with the formula C22H46 . It has a molecular weight of 310.6006 . The IUPAC Standard InChI for 3-Methylheneicosane is InChI=1S/C22H46/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(3)5-2/h22H,4-21H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 3-Methylheneicosane consists of 22 carbon atoms and 46 hydrogen atoms . The structure is also available as a 2D Mol file .Wissenschaftliche Forschungsanwendungen
Catalysis and Electrochemical Applications
- 3-Methylthiophene, a related compound, has been studied for its potential in catalysis and electrochemical applications, particularly in the reduction of acetylene at poly-3-methylthiophene (P3MT) electrodes (Mark et al., 2000). This research indicates potential applications in battery and fuel cell research.
- The electropolymerization and optoelectronic properties of poly(3-methylselenophene), another related compound, have also been extensively studied, suggesting applications in organic electronics (Lu et al., 2015).
Pharmaceutical and Chemical Synthesis
- In pharmaceutical and chemical synthesis, 3-methylheneicosane analogs have been synthesized for potential applications. For instance, the enantiospecific synthesis of (S)-(+)-3-methylheneicosan-2-one, an analog of the sex pheromone of the German cockroach, has been explored (Ishmuratov et al., 1997).
Insect Pheromone Research
- 3-Methylheneicosane has been investigated in insect pheromone research. Studies on the biosynthesis of 3-methylpentacosane in the cockroach Periplaneta americana show the potential of 3-methylalkanes in understanding insect biology and possibly in developing pest control strategies (Blomquist et al., 1975).
Environmental and Remediation Studies
- 3-Methylheneicosane and its derivatives may have applications in environmental remediation. For example, the use of ethane or propane and inorganic nutrients has been explored to enhance the aerobic biodegradation of contaminants like 1,2-dibromoethane in groundwater, a strategy that might be applicable to compounds related to 3-methylheneicosane (Hatzinger et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methylhenicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(3)5-2/h22H,4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUENOXPFOHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982704 | |
| Record name | 3-Methylhenicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylheneicosane | |
CAS RN |
6418-47-9 | |
| Record name | Heneicosane, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhenicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B1614453.png)

